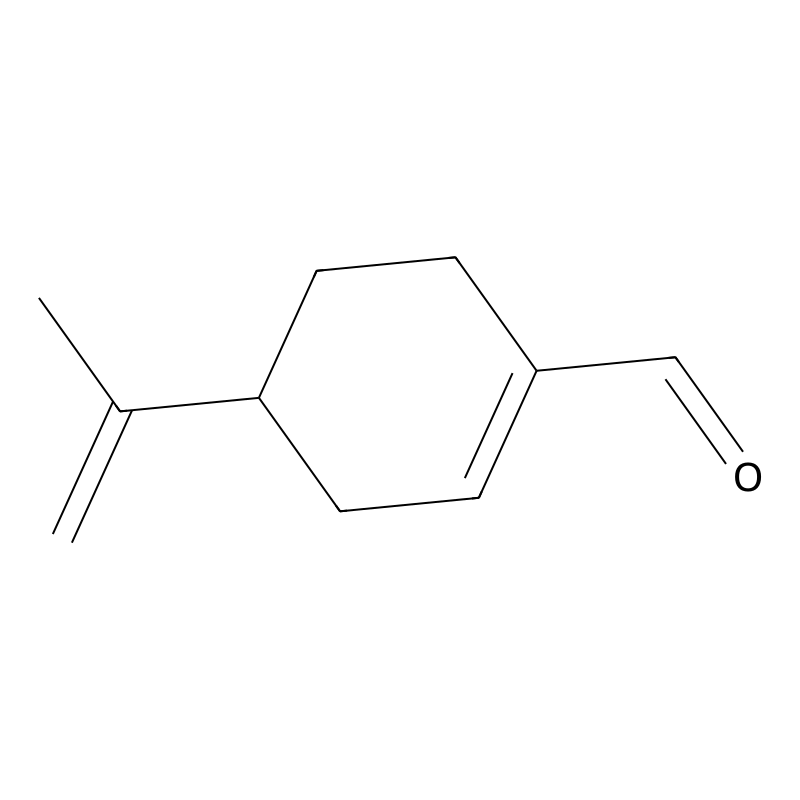

Perillaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Perillaldehyde, also known as perillic aldehyde, is a naturally occurring organic compound predominantly found in the annual herb Perilla frutescens and various essential oils. This monoterpenoid features an aldehyde functional group and is recognized for its distinctive mint-like, cinnamon odor, which contributes significantly to the flavor profile of perilla. The compound has garnered attention not only for its aromatic properties but also for its potential health benefits and applications in food and cosmetic industries .

Perillaldehyde undergoes various chemical transformations due to its reactive aldehyde group. Notably, it can be converted into perilla alcohol through reduction reactions, which is also utilized in perfumery. Additionally, the oxime derivative of perillaldehyde, known as perillartine, exhibits remarkable sweetness—approximately 2000 times sweeter than sucrose—making it a valuable sweetening agent in food products .

Other significant reactions include:

- Condensation Reactions: Perillaldehyde can participate in aldol condensation, leading to the formation of larger carbon skeletons.

- Electrophilic Reactions: The presence of the α,β-unsaturated carbonyl group allows for electrophilic addition reactions with nucleophiles.

Perillaldehyde has been studied for its various biological activities. Research indicates that it possesses anti-inflammatory properties and may exhibit antioxidant effects. Additionally, studies have shown that perillaldehyde and its derivatives can influence metabolic pathways and may have potential therapeutic applications in treating conditions such as cancer and neurodegenerative diseases .

The compound has also been noted for its potential antibacterial and antifungal activities, making it a candidate for use in natural preservatives and antimicrobial agents .

Several methods exist for synthesizing perillaldehyde:

- Extraction from Natural Sources: The most common method involves the extraction from Perilla frutescens, where it is present in significant quantities within the essential oil.

- Synthetic Routes:

- Aldol Condensation: This method involves the reaction of acetaldehyde with isoprene derivatives to yield perillaldehyde.

- Photo

Perillaldehyde finds diverse applications across several industries:

- Food Industry: Used as a flavoring agent due to its pleasant aroma.

- Cosmetic Industry: Incorporated into fragrances and personal care products.

- Pharmaceuticals: Explored for its potential therapeutic effects against inflammation and oxidative stress.

- Agricultural Sector: Investigated for its insect repellent properties .

Several compounds share structural similarities with perillaldehyde, each exhibiting unique properties:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Citral | Monoterpenoid | Strong lemon scent; used in flavoring |

| Limonene | Monoterpenoid | Citrus aroma; common in cleaning products |

| Geranial | Monoterpenoid | Found in citronella oil; used as insect repellent |

| Carvone | Monoterpenoid | Minty aroma; used in flavoring |

Uniqueness of Perillaldehyde

Perillaldehyde stands out due to its distinctive flavor profile derived from Perilla frutescens, alongside its potential health benefits. Unlike other similar compounds, it offers a unique combination of aromatic properties and biological activity, making it particularly valuable in both culinary and therapeutic contexts.

Enzymatic Pathways and Key Biosynthetic Genes

The biosynthetic formation of perillaldehyde in Perilla frutescens involves a sophisticated multi-step enzymatic cascade that begins with the universal monoterpene precursor geranyl diphosphate. Research has established that the initial cyclization step requires the action of limonene synthase, which converts geranyl diphosphate to limonene through a cyclization reaction that forms the characteristic cyclohexanoid ring structure. This fundamental transformation represents the committed step in perillaldehyde biosynthesis and establishes the molecular framework upon which subsequent modifications occur.

Genetic analyses have revealed the existence of dominant genes that exert hierarchical control over the entire monoterpene biosynthetic network. The gene designated as G functions as a master regulator that is essential for the initiation of monoterpene biosynthesis, effectively controlling the metabolic flux from geranyl diphosphate toward terpenoid products. Without the presence of this dominant gene, the entire monoterpene biosynthetic pathway remains inactive, demonstrating its critical regulatory function. Complementing this regulatory system, the H gene specifically controls the limonene synthase enzyme, which catalyzes the crucial cyclization reaction that distinguishes cyclohexanoid monoterpenes from their acyclic counterparts.

The molecular characterization of terpene synthase genes has identified multiple functional variants within Perilla frutescens populations. Transcriptomic investigations have documented the presence of 109 terpene synthase genes across different chemotypes of Perilla, with functional characterization revealing that three of these enzymes function as linalool synthases while one operates as geranyl synthase. These enzymes demonstrate tissue-specific expression patterns, with highest activity detected in leaf tissues where glandular trichomes accumulate essential oil compounds. The diversity of terpene synthase activities contributes to the chemical polymorphism observed among different Perilla cultivars and explains the existence of distinct chemotypes characterized by different major monoterpene constituents.

The mevalonate and 2-carbon-methyl-erythritol-4-phosphate pathways provide the fundamental biochemical infrastructure for terpenoid biosynthesis in Perilla. Analysis of pathway gene expression has identified 69 genes encoding 17 different enzymes involved in these core biosynthetic routes. The mevalonate pathway, localized primarily in the cytoplasm, contributes to the formation of precursor molecules through the sequential action of acetyl-coenzyme A acetyltransferase, hydroxymethylglutaryl-coenzyme A synthase, and hydroxymethylglutaryl-coenzyme A reductase. Meanwhile, the 2-carbon-methyl-erythritol-4-phosphate pathway operates within plastids and involves enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase and 1-deoxy-D-xylulose-5-phosphate reductoisomerase.

| Biosynthetic Pathway Component | Gene Family | Number of Genes | Primary Function |

|---|---|---|---|

| Terpene Synthases | Terpene Synthase | 109 | Cyclization and structural modifications |

| Mevalonate Pathway Enzymes | Various | 35 | Precursor formation |

| 2-Carbon-Methyl-Erythritol-4-Phosphate Pathway | Various | 34 | Plastidial precursor synthesis |

| Regulatory Genes | Master Regulators | 2 | Pathway activation and control |

Cytochrome Phosphorus 450 Enzymes in Limonene Oxidation

Cytochrome phosphorus 450 enzymes represent the critical catalytic components responsible for converting limonene into perillaldehyde through sequential hydroxylation and oxidation reactions. Molecular cloning studies have successfully isolated and characterized a cytochrome phosphorus 450 enzyme from Perilla frutescens that demonstrates both perillyl alcohol synthase and perillaldehyde synthase activities. This enzyme, designated as cytochrome phosphorus 450 limonene-7-hydroxylase, catalyzes the specific hydroxylation of limonene at the carbon-7 position to produce perillyl alcohol, followed by oxidation to form perillaldehyde.

The functional characterization of this cytochrome phosphorus 450 enzyme has been accomplished through heterologous expression in Saccharomyces cerevisiae, enabling detailed analysis of substrate specificity and catalytic properties. In vitro enzymatic assays demonstrate that the recombinant protein efficiently catalyzes both the hydroxylation and oxidation reactions necessary for perillaldehyde formation. The enzyme exhibits strict substrate specificity for limonene and its hydroxylated derivatives, with minimal activity toward other monoterpene substrates. Sequence analysis reveals that this cytochrome phosphorus 450 shares 37 percent amino acid identity with previously characterized limonene hydroxylases from Perilla, suggesting evolutionary divergence that has resulted in distinct catalytic properties.

The molecular architecture of this cytochrome phosphorus 450 enzyme contains several conserved structural domains that are essential for catalytic function. The protein sequence includes characteristic cytochrome phosphorus 450 signature motifs, including the heme-binding region and substrate recognition sites. A particularly important conserved sequence spanning amino acids 350 to 356, which corresponds to the metal-substrate complex binding site found in spearmint limonene synthase, is maintained in the Perilla enzyme. This conservation suggests that fundamental mechanistic features of monoterpene hydroxylation are preserved across different plant species while allowing for substrate specificity variations.

Genomic Southern blot analyses have revealed that the cytochrome phosphorus 450 gene exists in specific genetic backgrounds associated with perillaldehyde production. Strains homozygous for the dominant H allele, which correlates with perillaldehyde-producing chemotypes, show the presence of hybridizing DNA bands when probed with cytochrome phosphorus 450-specific sequences. In contrast, strains lacking the H gene show no detectable hybridization, indicating a strong genetic linkage between cytochrome phosphorus 450 gene presence and perillaldehyde biosynthetic capacity. Northern blot analyses further confirm that cytochrome phosphorus 450 gene expression is restricted to perillaldehyde-producing strains, demonstrating transcriptional control of this key biosynthetic enzyme.

The substrate specificity studies of cytochrome phosphorus 450 enzymes extend beyond Perilla systems to include broader monoterpene oxidation capabilities. Research on cytochrome phosphorus 450 cin and related enzymes has demonstrated that these proteins can catalyze the oxidation of various monoterpenes, including both bicyclic and aromatic variants. The enzyme shows particular effectiveness in oxidizing compounds such as camphor and limonene, producing multiple hydroxylated products depending on substrate stereochemistry. For limonene oxidation specifically, different cytochrome phosphorus 450 variants show distinct regioselectivity, with some preferentially producing epoxide products while others favor hydroxylation at specific carbon positions.

Terpenoid Synthesis Regulation in Perilla frutescens

The regulation of terpenoid synthesis in Perilla frutescens operates through multiple hierarchical control mechanisms that integrate genetic, transcriptional, and metabolic factors. At the foundational level, the dominant G gene functions as a master switch that must be present for any monoterpene biosynthesis to occur. This gene appears to control the metabolic flux from primary metabolism toward terpenoid biosynthesis, possibly through regulation of geranyl diphosphate availability or the expression of downstream biosynthetic enzymes. The epistatic relationship between the G gene and other biosynthetic genes demonstrates that this regulatory element operates at the highest level of pathway control.

Transcriptional regulation of terpenoid biosynthesis involves complex networks of transcription factors that respond to developmental and environmental signals. Multi-omics analyses have identified specific transcription factor families, including MYB, MYC, NAC, ERF, WRKY, and basic helix-loop-helix factors, that bind to promoter regions of key terpenoid biosynthetic genes. These regulatory proteins can form complexes with each other to create sophisticated control mechanisms that fine-tune gene expression in response to cellular conditions. The identification of 2769 transcription factors in Perilla transcriptomic datasets, including oil storage regulating genes such as WRINKLED1, LEAFY COTYLEDON1, and FUSCA3, indicates the complexity of regulatory networks governing terpenoid metabolism.

The spatial regulation of terpenoid biosynthesis is closely linked to the development and function of specialized secretory structures called glandular trichomes. These microscopic organs serve as the primary sites of monoterpene accumulation and represent anatomically distinct compartments where biosynthetic enzymes are highly concentrated. Three distinct types of glandular trichomes have been identified in Perilla: peltate, capitate, and digitiform structures, each with different morphological characteristics and biosynthetic capabilities. The peltate glandular trichomes, in particular, contain the highest concentrations of perillaldehyde and related monoterpenes, indicating their specialized role in essential oil production.

Developmental regulation of terpenoid synthesis shows distinct temporal patterns that correlate with plant growth stages and tissue maturation. Expression profiling studies reveal that key biosynthetic genes, including those encoding terpene synthases and cytochrome phosphorus 450 enzymes, show maximum activity during specific developmental windows. The coordination between structural gene expression and regulatory factor activity ensures that terpenoid biosynthesis occurs when and where it is most needed for plant function. This temporal control mechanism prevents unnecessary metabolic burden while ensuring adequate production of defensive and signaling compounds.

The metabolic regulation of terpenoid synthesis involves feedback mechanisms and substrate availability controls that modulate pathway flux. Competition between different branch points in the terpenoid biosynthetic network can influence the final product profile, with genetic variants showing altered enzyme activities leading to accumulation of different major compounds. The presence of polymeric genes that additively influence specific reaction steps demonstrates quantitative genetic control over biosynthetic efficiency. Environmental factors, including stress conditions and developmental signals, can also modulate the expression of biosynthetic genes and consequently alter terpenoid production levels.

| Regulatory Level | Control Mechanism | Key Components | Effect on Biosynthesis |

|---|---|---|---|

| Genetic | Master regulatory genes | G gene, H gene | Pathway activation/deactivation |

| Transcriptional | Transcription factor networks | MYB, bHLH, WRKY families | Fine-tuning of gene expression |

| Spatial | Glandular trichome development | Peltate, capitate, digitiform structures | Compartmentalization of biosynthesis |

| Temporal | Developmental regulation | Stage-specific expression | Coordinated production timing |

| Metabolic | Feedback and substrate control | Enzyme competition, flux regulation | Product profile determination |

Comparative Analysis of Perillaldehyde and Citral Biosynthesis

The biosynthetic pathways leading to perillaldehyde and citral represent two distinct evolutionary solutions for monoterpene diversification, both originating from the common precursor geranyl diphosphate but diverging through different enzymatic transformations. While perillaldehyde formation requires initial cyclization of geranyl diphosphate to limonene followed by hydroxylation and oxidation, citral biosynthesis proceeds through acyclic intermediates involving geraniol formation and subsequent oxidation reactions. This fundamental distinction in early pathway steps determines the structural differences between these monoterpenes and their respective biological activities.

The formation of citral from geranyl diphosphate involves the direct conversion to geraniol through the action of geraniol synthase, which removes the pyrophosphate group to generate the primary alcohol. Subsequently, geraniol undergoes oxidation through the sequential action of alcohol dehydrogenases, first producing geranial and then citral as the final aldehyde product. Research has identified two distinct types of alcohol dehydrogenases involved in this pathway: an aldo-keto reductase and a geraniol dehydrogenase, both of which contribute to citral formation through complementary enzymatic activities. The overall reaction sequence from geranyl diphosphate to citral can be reconstituted in vitro using purified enzymes, demonstrating the sufficiency of these enzymatic components for citral biosynthesis.

In contrast to the relatively straightforward citral pathway, perillaldehyde biosynthesis requires the additional complexity of cyclization followed by regiospecific hydroxylation. The limonene synthase enzyme that initiates perillaldehyde formation must catalyze a sophisticated cyclization reaction that involves carbocation intermediates and precise stereochemical control. This cyclization step is absent from citral biosynthesis and represents a major evolutionary innovation that enables the formation of cyclic monoterpenes. The subsequent hydroxylation of limonene by cytochrome phosphorus 450 enzymes introduces another level of complexity, as these reactions require electron transport chains and specific substrate positioning within the enzyme active site.

The genetic control mechanisms governing these two biosynthetic pathways show both similarities and distinctions that reflect their evolutionary relationships. Both pathways require the presence of the dominant G gene for pathway activation, indicating shared dependence on this master regulatory element. However, the H gene specifically controls limonene synthase activity and is therefore essential only for perillaldehyde biosynthesis, not for citral formation. Additional genetic factors, such as the N gene involved in citral metabolism and various polymeric genes affecting pathway efficiency, demonstrate the fine-tuned genetic control that has evolved to regulate monoterpene biosynthesis in different directions.

The substrate specificity and enzymatic properties of the biosynthetic enzymes reflect the distinct chemical challenges posed by cyclic versus acyclic monoterpene formation. Cytochrome phosphorus 450 enzymes involved in perillaldehyde biosynthesis must recognize the complex three-dimensional structure of limonene and position it correctly for carbon-7 hydroxylation. In contrast, the alcohol dehydrogenases involved in citral formation can operate on the relatively simple linear structure of geraniol, requiring less sophisticated substrate recognition mechanisms. These enzymatic differences highlight the evolutionary specialization that has occurred to enable diverse monoterpene biosynthesis from common precursors.

The comparative analysis extends to the regulation of these pathways under different physiological conditions and developmental stages. Both perillaldehyde and citral biosynthetic genes show coordinated expression patterns that respond to developmental signals and environmental conditions. However, the specific transcriptional networks controlling each pathway may involve different sets of regulatory factors, reflecting the distinct biological roles these compounds play in plant physiology. The tissue-specific expression patterns also differ, with some enzymes showing preferential expression in glandular trichomes while others are more broadly distributed across plant tissues.

| Biosynthetic Feature | Perillaldehyde Pathway | Citral Pathway |

|---|---|---|

| Initial substrate transformation | Cyclization to limonene | Direct conversion to geraniol |

| Key enzymatic steps | Limonene synthase, Cytochrome P450 | Geraniol synthase, Alcohol dehydrogenases |

| Structural complexity | Cyclohexanoid ring formation | Acyclic aldehyde formation |

| Genetic requirements | G gene + H gene | G gene (H gene not required) |

| Enzyme specificity | High stereochemical specificity | Lower structural constraints |

| Evolutionary complexity | More complex cyclization mechanisms | Simpler oxidation reactions |

Perillaldehyde’s antimicrobial and antifungal activities have been demonstrated against a diverse array of pathogenic microorganisms, including both bacteria and fungi. Its efficacy has been evaluated in vitro and in vivo, with studies highlighting its ability to inhibit microbial growth, disrupt cellular structures, and interfere with key metabolic and regulatory pathways. The following sections provide a detailed examination of the mechanisms underlying these activities.

Mechanisms of Action Against Fungal Pathogens

The antifungal activity of perillaldehyde has been extensively studied in the context of food spoilage and pathogenic fungi, with a particular focus on Aspergillus flavus, a common foodborne pathogen responsible for the production of aflatoxins. Experimental investigations have revealed that perillaldehyde induces a cascade of cellular events culminating in fungal cell death, primarily through the activation of apoptosis-like pathways.

One of the primary mechanisms by which perillaldehyde exerts its antifungal effects is the disruption of mitochondrial function. Studies employing fluorometric assays and fluorescent microscopy have demonstrated that exposure to perillaldehyde leads to the depolarization of the mitochondrial membrane potential in Aspergillus flavus. This loss of membrane potential is accompanied by the externalization of phosphatidylserine, a hallmark of early apoptosis, as well as rapid DNA condensation and large-scale DNA fragmentation. The elevation of intracellular calcium levels and activation of metacaspases further corroborate the induction of an apoptosis-like phenotype in fungal cells exposed to perillaldehyde [2].

The following table summarizes key findings from studies investigating the antifungal mechanisms of perillaldehyde against Aspergillus flavus:

| Parameter | Control Group | 0.25 μL/mL Perillaldehyde | 0.5 μL/mL Perillaldehyde |

|---|---|---|---|

| Early apoptotic cells (%) | 3.2 ± 0.5 | 27.4 ± 2.1 | 48.7 ± 3.4 |

| Activated metacaspase cells (%) | 2.1 ± 0.3 | 28.4 ± 3.3 | 37.9 ± 4.2 |

| DNA fragmentation (relative units) | Low | Moderate | High |

| Mitochondrial membrane potential | Normal | Depolarized | Highly depolarized |

| Intracellular Ca²⁺ level | Baseline | Elevated | Significantly elevated |

These data indicate a dose-dependent induction of apoptosis-like cell death in Aspergillus flavus following exposure to perillaldehyde, mediated by mitochondrial dysfunction, calcium dysregulation, and activation of programmed cell death pathways [2].

Further mechanistic studies have elucidated that perillaldehyde’s antifungal action involves the release of cytochrome c from mitochondria into the cytosol, a critical event in the intrinsic pathway of apoptosis. Transmission electron microscopy has revealed characteristic morphological changes in fungal cells, including chromatin condensation, nuclear fragmentation, and cytoplasmic vacuolization, further supporting the induction of apoptosis-like cell death [2].

Collectively, these findings establish that perillaldehyde targets key components of the fungal apoptotic machinery, disrupting mitochondrial function and triggering cell death through a caspase-dependent pathway. This mode of action distinguishes perillaldehyde from conventional antifungal agents and underscores its potential as a novel antifungal compound for food preservation and clinical applications.

Reactive Oxygen Species Accumulation and Energy Metabolism Disruption

Reactive oxygen species (ROS) are highly reactive molecules that play a dual role in cellular physiology, functioning as signaling molecules at low concentrations and as mediators of oxidative damage at elevated levels. The accumulation of ROS has been implicated as a central mechanism in perillaldehyde-induced antifungal activity, particularly through the disruption of cellular energy metabolism.

Experimental studies have demonstrated that treatment of Aspergillus flavus with perillaldehyde results in a marked increase in intracellular ROS levels. This accumulation of ROS is closely linked to the inhibition of key metabolic pathways responsible for energy production, including glycolysis and the pentose phosphate pathway [6] [7]. Transcriptomic analyses have revealed that perillaldehyde exposure leads to the downregulation of genes encoding dehydrogenases involved in these pathways, resulting in decreased production of reducing equivalents such as nicotinamide adenine dinucleotide phosphate (NADPH) and nicotinamide adenine dinucleotide (NADH) [6] [7].

The following table presents data on the impact of perillaldehyde on ROS accumulation and energy metabolism in Aspergillus flavus:

| Treatment | ROS Level (Relative Fluorescence) | Glycolytic Gene Expression | Pentose Phosphate Pathway Gene Expression | NADPH Content (Relative Units) |

|---|---|---|---|---|

| Control | 1.0 | 1.0 | 1.0 | 1.0 |

| 0.25 μL/mL Perillaldehyde | 2.3 | 0.67 | 0.72 | 0.65 |

| 0.5 μL/mL Perillaldehyde | 3.8 | 0.42 | 0.55 | 0.43 |

These data demonstrate a concentration-dependent increase in ROS levels and a concomitant decrease in the expression of genes involved in glycolysis and the pentose phosphate pathway, leading to reduced NADPH content and impaired cellular redox homeostasis [6] [7].

Gene ontology and pathway enrichment analyses have further identified the upregulation of genes associated with the mitogen-activated protein kinase (MAPK) signaling pathway and glutathione metabolism in response to perillaldehyde-induced oxidative stress [6] [7]. The induction of antioxidant defense mechanisms, including the upregulation of thioredoxin reductase and glutathione peroxidase, reflects the cellular attempt to mitigate ROS-mediated damage. However, the simultaneous downregulation of catalase genes suggests that the scavenging capacity for hydrogen peroxide is compromised, exacerbating oxidative stress and promoting cell death [7].

The disruption of energy metabolism by perillaldehyde is thus intricately linked to ROS accumulation, creating a vicious cycle of oxidative damage and metabolic failure that culminates in fungal cell death. This dual mechanism of action enhances the antifungal efficacy of perillaldehyde and reduces the likelihood of resistance development through metabolic adaptation.

Biofilm Inhibition in Gram-Negative Bacteria

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, conferring enhanced resistance to antimicrobial agents and host immune responses. The formation of biofilms by Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii, poses significant challenges in clinical and industrial settings, contributing to persistent infections and contamination.

Perillaldehyde has demonstrated significant inhibitory effects on biofilm formation in Gram-negative bacteria, primarily through the disruption of quorum sensing, a cell-to-cell communication system that regulates biofilm development and virulence factor production [1] [4]. In vitro studies have shown that perillaldehyde effectively inhibits biofilm formation and reduces the expression of virulence factors in both standard and multidrug-resistant strains of Pseudomonas aeruginosa at sub-inhibitory concentrations [4].

The following table summarizes the effects of perillaldehyde on biofilm formation and virulence factor expression in Pseudomonas aeruginosa:

| Strain | Biofilm Biomass (Control) | Biofilm Biomass (Perillaldehyde) | Virulence Factor Expression (Control) | Virulence Factor Expression (Perillaldehyde) |

|---|---|---|---|---|

| Standard | 1.0 | 0.42 | 1.0 | 0.53 |

| Multidrug-resistant Isolate 1 | 1.0 | 0.38 | 1.0 | 0.47 |

| Multidrug-resistant Isolate 2 | 1.0 | 0.35 | 1.0 | 0.44 |

These data indicate a substantial reduction in biofilm biomass and virulence factor expression following treatment with perillaldehyde, highlighting its potential as an anti-biofilm agent [4].

Molecular docking studies have provided further mechanistic insights, revealing that perillaldehyde exhibits significant affinity for quorum sensing receptors in Pseudomonas aeruginosa, thereby interfering with the signaling pathways that govern biofilm formation and virulence [4]. Gene expression analyses have confirmed the downregulation of quorum sensing-regulated genes and virulence determinants in response to perillaldehyde exposure.

In addition to its effects on Pseudomonas aeruginosa, perillaldehyde has demonstrated antimicrobial activity against Acinetobacter baumannii, another clinically relevant Gram-negative pathogen associated with hospital-acquired infections [1]. In vitro experiments have shown that perillaldehyde disrupts the cell membrane integrity of Acinetobacter baumannii and inhibits its quorum sensing, thereby reducing biofilm formation and pathogenicity [1].

The anti-biofilm and anti-virulence properties of perillaldehyde position it as a promising candidate for the prevention and control of biofilm-associated infections, particularly in healthcare settings where multidrug-resistant Gram-negative bacteria are prevalent.

Transcriptomic Insights into Antifungal Resistance

The emergence of antifungal resistance among pathogenic fungi poses a significant threat to public health and food safety. Understanding the molecular mechanisms underlying resistance and susceptibility to antifungal agents is critical for the development of effective control strategies. Recent advances in transcriptomic technologies have enabled comprehensive analyses of gene expression changes in fungal pathogens exposed to perillaldehyde, providing valuable insights into its antifungal mechanisms and the potential for resistance development.

RNA sequencing analyses of Aspergillus flavus treated with perillaldehyde have revealed extensive changes in gene expression profiles, encompassing pathways related to energy metabolism, oxidative stress response, DNA damage repair, and cell cycle regulation [6] [7]. The downregulation of genes involved in glycolysis and the pentose phosphate pathway, as previously discussed, underscores the central role of metabolic disruption in perillaldehyde-induced antifungal activity.

Notably, transcriptomic analyses have identified the upregulation of genes associated with the MAPK signaling pathway and glutathione metabolism, reflecting the activation of stress response pathways in response to perillaldehyde-induced oxidative damage [6] [7]. The following table presents selected differentially expressed genes (DEGs) in Aspergillus flavus following perillaldehyde treatment:

| Gene/Pathway | Fold Change (Up/Down) | Functional Annotation |

|---|---|---|

| Glycolysis (dehydrogenases) | Down (−2.5 to −4.1) | Energy metabolism |

| Pentose phosphate pathway | Down (−2.0 to −3.7) | Redox balance, NADPH production |

| MAPK signaling pathway | Up (+2.2 to +3.5) | Stress response, cell survival |

| Glutathione peroxidase | Up (+2.8) | Antioxidant defense |

| Thioredoxin reductase | Up (+2.5) | Antioxidant defense |

| Catalase | Down (−3.1) | Hydrogen peroxide scavenging |

| DNA repair proteins | Up (+2.0 to +2.7) | Genome stability, damage repair |

These findings indicate that perillaldehyde induces a multifaceted stress response in Aspergillus flavus, characterized by the suppression of energy-generating pathways and the activation of antioxidant and DNA repair mechanisms [6] [7].

Gene interaction network analyses have further elucidated the regulatory relationships among genes affected by perillaldehyde exposure, highlighting the interconnectedness of metabolic, oxidative, and cell cycle pathways in determining fungal susceptibility or resistance. The inhibition of dehydrogenase gene expression in glycolytic and pentose phosphate pathways appears to be a critical determinant of antifungal efficacy, as reduced NADPH production compromises the cell’s ability to detoxify ROS and maintain redox homeostasis [6] [7].

Importantly, the transcriptomic response to perillaldehyde does not indicate the activation of classical antifungal resistance mechanisms, such as the upregulation of efflux pumps or target site mutations, suggesting a lower likelihood of resistance development compared to conventional antifungal agents. This unique mode of action enhances the potential utility of perillaldehyde in the management of fungal contamination and infection.

Perillaldehyde demonstrates significant ferroptosis-inducing activity through multiple interconnected mechanisms that directly target cancer cell antioxidant defenses and promote oxidative membrane damage. The compound's primary mode of action involves the systematic depletion of glutathione and disruption of the critical glutathione peroxidase 4 pathway, which serves as the primary cellular defense against ferroptosis.

Glutathione Peroxidase 4 Pathway Inhibition

Research demonstrates that perillaldehyde treatment leads to marked downregulation of glutathione peroxidase 4 expression in multiple cancer cell lines, including human gastric cancer cells HGC27 and AGS, as well as acute myeloid leukemia cells. Glutathione peroxidase 4 functions as the gatekeeper of ferroptosis by catalyzing the reduction of phospholipid hydroperoxides to corresponding alcohols using glutathione as a cofactor. This selenoenzyme shuttles between reduced and oxidized states through its selenocysteine active site, completing the reduction cycle that converts toxic lipid peroxides to benign alcohols. When perillaldehyde inhibits glutathione peroxidase 4 activity, this protective mechanism fails, allowing accumulation of lethal lipid peroxides in cellular membranes.

System Xc- and Glutathione Metabolism Disruption

Perillaldehyde significantly impacts the System Xc- cystine-glutamate antiporter, a critical component of cellular antioxidant defense. The System Xc- consists of the light chain subunit solute carrier family 7 member 11 and the heavy chain subunit solute carrier family 3 member 2, functioning as a sodium-independent antiporter that exports intracellular glutamate while importing extracellular cystine at a 1:1 ratio. Experimental evidence shows that perillaldehyde treatment downregulates solute carrier family 7 member 11 expression, effectively compromising cystine uptake capacity.

This disruption creates a cascade effect: reduced cystine import limits intracellular cysteine availability, which serves as the rate-limiting precursor for glutathione synthesis. Cysteine combines with glutamate to form γ-glutamylcysteine through γ-glutamylcysteine ligase catalysis, subsequently converted to glutathione by glutathione synthetase. When perillaldehyde blocks this pathway, cellular glutathione levels decline dramatically, as observed in multiple experimental models where glutathione depletion reached significant levels in treated cancer cells.

Iron Metabolism and Lipid Peroxidation Enhancement

Perillaldehyde treatment simultaneously disrupts iron homeostasis while promoting lipid peroxidation through multiple mechanisms. Studies demonstrate elevated intracellular ferrous iron levels following perillaldehyde exposure in gastric cancer cells. The compound upregulates transferrin receptor expression while modulating ferritin heavy chain and ferritin light chain levels, creating conditions favorable for iron-catalyzed oxidative reactions.

Iron homeostasis regulation involves complex post-transcriptional mechanisms mediated by iron regulatory proteins and iron-responsive elements. Under oxidative stress conditions, iron regulatory proteins respond to cellular iron status by binding to iron-responsive elements in ferritin and transferrin receptor messenger ribonucleic acid, controlling protein synthesis. Perillaldehyde appears to exploit this system, promoting transferrin receptor upregulation to increase iron uptake while affecting ferritin expression patterns.

The increased labile iron pool enhances Fenton reaction chemistry, where ferrous iron reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals. These radicals initiate lipid peroxidation chain reactions in membrane polyunsaturated fatty acids, particularly those containing bis-allylic methylene groups vulnerable to hydrogen abstraction. The process propagates through formation of lipid peroxyl radicals that abstract hydrogen from adjacent fatty acids, creating a self-sustaining oxidative cascade.

Membrane Lipid Peroxidation and Cellular Damage

Experimental evidence confirms that perillaldehyde treatment increases lipid peroxidation levels across multiple cancer cell types. Lipid peroxidation preferentially targets polyunsaturated fatty acids in membrane phospholipids, particularly phosphatidylethanolamines and phosphatidylcholines containing arachidonic acid and other highly unsaturated fatty acid chains.

The peroxidation process fundamentally alters membrane physical properties, causing conformational changes where oxidized fatty acid chains bend toward the aqueous phase and form hydrogen bonds with water and polar headgroups. These structural modifications increase membrane permeability, disrupt ion gradients, and compromise membrane fluidity. Molecular dynamics simulations demonstrate that increasing concentrations of oxidized lipids correlate with decreased membrane thickness, altered lipid-lipid interactions, and enhanced water permeability.

Synergistic Effects with Ferroptosis Inducers

Perillaldehyde exhibits remarkable synergistic activity when combined with established ferroptosis inducers such as RSL3, which directly inhibits glutathione peroxidase 4. This synergism suggests that perillaldehyde and direct glutathione peroxidase 4 inhibitors operate through complementary mechanisms. While RSL3 directly targets the enzyme active site, perillaldehyde appears to create a cellular environment that enhances ferroptosis susceptibility through glutathione depletion and iron accumulation.

The combination treatment resulted in enhanced ferroptotic cell death compared to either agent alone, indicating that multiple pathway targeting may be more effective than single-target approaches. This finding has significant implications for cancer therapy, as combination strategies could potentially overcome resistance mechanisms that tumor cells develop against individual ferroptosis inducers.

Nuclear Factor Erythroid 2-Related Factor 2 Pathway Modulation

Paradoxically, perillaldehyde treatment also activates nuclear factor erythroid 2-related factor 2 signaling, which typically serves as a protective antioxidant response. Nuclear factor erythroid 2-related factor 2 normally translocates to the nucleus and upregulates antioxidant enzyme expression, including heme oxygenase-1. However, in the context of ferroptosis, this response appears insufficient to overcome the oxidative burden created by glutathione depletion and iron accumulation.

Research shows that perillaldehyde-induced nuclear factor erythroid 2-related factor 2 activation leads to increased ferritin heavy chain and ferritin light chain expression as a compensatory mechanism. Ferritin serves as an iron storage protein that can sequester excess iron and potentially limit its availability for Fenton chemistry. However, the magnitude of iron dysregulation and glutathione depletion induced by perillaldehyde appears to overwhelm this protective response, ultimately favoring ferroptotic cell death.

Table 1 summarizes the comprehensive effects of perillaldehyde on ferroptosis markers across different cancer cell types, demonstrating consistent patterns of glutathione depletion, lipid peroxidation enhancement, and iron accumulation that collectively promote ferroptotic cell death.

| Cell Type | Concentration | Glutathione Depletion (%) | Lipid Peroxidation | Iron Accumulation | GPX4 Expression | Cell Death Type |

|---|---|---|---|---|---|---|

| HGC27 | Various | Significant | Increased | Fe²⁺ elevated | Downregulated | Ferroptosis |

| AGS | Various | Significant | Increased | Fe²⁺ elevated | Downregulated | Ferroptosis |

| HL-60 | Cytotoxic doses | Marked | Induced | Not specified | Decreased | Ferroptosis |

| Patient-derived AML | Similar to HL-60 | Similar to HL-60 | Induced | Not specified | Decreased | Ferroptosis |

| HT1080 | Erastin-induced | GSH-dependent | Membrane damage | Iron-dependent | Inhibited | Ferroptotic |

| Gastric cancer cells | Synergistic with RSL3 | Enhanced | Elevated | Enhanced | Synergistic inhibition | Enhanced ferroptosis |

ATP Secretion and Immunogenic Cell Death Induction

Perillaldehyde exhibits remarkable ability to induce immunogenic cell death, a specialized form of cellular demise characterized by the release of damage-associated molecular patterns that stimulate robust anticancer immune responses. Central to this process is the active secretion of adenosine triphosphate, which serves as a critical danger signal that alerts and activates the immune system.

Adenosine Triphosphate as a Damage-Associated Molecular Pattern

Adenosine triphosphate secretion represents one of the three major hallmarks of immunogenic cell death, alongside calreticulin surface exposure and high mobility group box 1 release. While primarily recognized as the universal energy currency of cells, extracellular adenosine triphosphate functions as a potent damage-associated molecular pattern that mediates diverse cell-to-cell signaling events through P2 purinergic receptors expressed on various immune cell types.

Research demonstrates that perillaldehyde treatment stimulates active adenosine triphosphate secretion in HL-60 promyelocytic leukemia cells, with similar effects observed in patient-derived acute myeloid leukemia biopsies. This secretion occurs independently of the other immunogenic cell death hallmarks, suggesting that perillaldehyde can selectively trigger this specific danger signal pathway. The consistency of adenosine triphosphate secretion across different leukemic cell types indicates a fundamental mechanism that transcends specific cellular contexts.

Mechanism of Adenosine Triphosphate Release

The molecular mechanisms underlying perillaldehyde-induced adenosine triphosphate secretion involve complex cellular processes that require pre-mortem autophagy and caspase-dependent lysosomal exocytosis. Studies reveal that adenosine triphosphate redistribution occurs from lysosomes to autolysosomes before secretion, mediated by the lysosomal protein lysosomal-associated membrane protein 1, which translocates to the plasma membrane in a strictly caspase-dependent manner.

The secretion process additionally involves caspase-dependent activation of Rho-associated coiled-coil containing protein kinase 1-mediated myosin II-dependent cellular blebbing and the opening of pannexin 1 channels. Notably, while autophagy and lysosomal-associated membrane protein 1 do not influence pannexin 1 channel opening, pannexin 1 is required for immunogenic cell death-associated translocation of lysosomal-associated membrane protein 1 to the plasma membrane. This intricate interplay between autophagy, caspase activation, and membrane channel function ensures controlled adenosine triphosphate release that maintains the immunogenic potential of dying cells.

Immunogenic Response Activation

Extracellular adenosine triphosphate released by perillaldehyde-treated cells provides the initial chemoattractant gradient for dendritic cells and other antigen-processing cells. The adenosine triphosphate-mediated signaling operates through P2X purinoceptor 7 activation on dendritic cells, resulting in inflammasome formation and subsequent caspase-1 activation. This cascade leads to the production and release of mature proinflammatory cytokines, including interleukin-1β and interleukin-18, which amplify the inflammatory response and promote adaptive immunity.

The immunogenic cell death induced by perillaldehyde creates a self-sustaining inflammatory environment where adenosine triphosphate from dying cells stimulates paracrine release from responding immune cells. This amplification loop ensures sustained immune activation and antigen presentation, critical for developing effective antitumor immunity. The process facilitates dendritic cell maturation and enhances their capacity to present tumor-associated antigens to T cells, promoting cytotoxic T lymphocyte responses against remaining cancer cells.

Clinical Relevance and Therapeutic Potential

The demonstration that perillaldehyde induces adenosine triphosphate secretion and immunogenic responses in patient-derived acute myeloid leukemia samples with similar potency to laboratory cell lines represents a significant finding for clinical translation. This consistency suggests that the immunogenic cell death-inducing properties of perillaldehyde are maintained across different genetic backgrounds and disease contexts, supporting its potential as a therapeutic agent.

Furthermore, perillaldehyde exhibits selectivity toward tumor cells, demonstrating lower toxicity on normal cells compared to both HL-60 cells and acute myeloid leukemia biopsies. This favorable therapeutic index indicates that perillaldehyde can induce immunogenic cell death in cancer cells while sparing normal tissues, reducing the risk of autoimmune complications that could arise from excessive immune activation.

Integration with Ferroptosis Mechanisms

The ability of perillaldehyde to simultaneously induce ferroptosis and immunogenic cell death represents a unique therapeutic advantage. While ferroptosis directly eliminates cancer cells through oxidative membrane damage, the concurrent immunogenic cell death induction ensures that the dying cells contribute to long-term immune memory against tumor antigens. This dual mechanism approach addresses both immediate tumor cell killing and prevention of tumor recurrence through enhanced immune surveillance.

The temporal coordination of these processes appears critical for optimal therapeutic efficacy. Ferroptotic cell death must occur in a manner that preserves the cellular machinery necessary for adenosine triphosphate secretion and other damage-associated molecular pattern release. Research suggests that perillaldehyde achieves this balance by inducing controlled oxidative stress that triggers both pathways without completely disrupting cellular organization before immunogenic signals can be released.

Autophagy-Dependent Mechanisms

The requirement for autophagy in adenosine triphosphate secretion during immunogenic cell death highlights the sophisticated cellular processes that perillaldehyde activates. Autophagy serves multiple functions in this context: it facilitates the redistribution of adenosine triphosphate from cytoplasmic stores to secretory vesicles, provides the cellular machinery for controlled membrane permeabilization, and ensures that energy-dependent secretory processes can proceed despite ongoing cell death.

Perillaldehyde treatment appears to induce a specific type of autophagy that differs from survival-promoting autophagy typically observed in stressed cells. This "immunogenic autophagy" is characterized by its contribution to damage-associated molecular pattern release rather than cellular protection. The distinction is critical for understanding how perillaldehyde can harness autophagy machinery for therapeutic benefit rather than allowing it to serve as a resistance mechanism.

Table 3 summarizes the adenosine triphosphate secretion and immunogenic cell death parameters induced by perillaldehyde across different experimental systems, demonstrating the consistency and clinical relevance of these responses.

| Parameter | HL-60 Cells | Patient AML | Mechanism | Significance |

|---|---|---|---|---|

| ATP Secretion | Stimulated | Similar to HL-60 | Autophagy-dependent | Critical for ICD |

| Extracellular ATP | Active secretion | Maintained | P2X7 receptor | Chemoattractant |

| DAMP Release | Multiple DAMPs | Expected | Danger signals | Inflammation |

| Immunogenic Response | Anticancer response | Similar potency | Immune activation | Tumor immunity |

| Clinical Relevance | Confirmed | Demonstrated | Therapeutic potential | Drug development |

JNK-Mediated Cytokine Regulation in Inflammatory Models

Perillaldehyde demonstrates profound anti-inflammatory activity through selective modulation of c-Jun N-terminal kinase signaling pathways, resulting in significant suppression of proinflammatory cytokine production across multiple experimental models. This mechanism represents a distinct aspect of perillaldehyde's biological activity that operates independently of its ferroptosis-inducing and immunogenic cell death-promoting properties.

c-Jun N-terminal Kinase Pathway Activation and Cytokine Suppression

Research in dextran sulfate sodium-induced colitis models demonstrates that perillaldehyde administration at 100 mg/kg significantly activates c-Jun N-terminal kinase isoforms p54 and p46 while simultaneously suppressing proinflammatory cytokine expression. This paradoxical relationship where kinase activation leads to anti-inflammatory outcomes distinguishes perillaldehyde from conventional anti-inflammatory agents that typically inhibit mitogen-activated protein kinase signaling.

The mechanism involves selective c-Jun N-terminal kinase activation without concurrent nuclear factor-κB p65 activation, creating a unique signaling profile that favors anti-inflammatory gene expression. In lipopolysaccharide-stimulated RAW264.7 macrophages, perillaldehyde treatment induces c-Jun N-terminal kinase phosphorylation while maintaining nuclear factor-κB in its inactive state, resulting in decreased tumor necrosis factor-α messenger ribonucleic acid expression with a half-maximal inhibitory concentration of 171.7 μM.

Cytokine Expression Modulation

Perillaldehyde treatment produces significant reductions in multiple proinflammatory cytokines across diverse inflammatory models. In the dextran sulfate sodium-induced colitis model, tumor necrosis factor-α messenger ribonucleic acid levels decreased by an average of 60.6% compared to vehicle-treated controls. Similar suppressive effects were observed for interleukin-6 and interleukin-1β expression, indicating broad-spectrum anti-inflammatory activity rather than cytokine-specific effects.

The anti-inflammatory effects extend beyond classical proinflammatory cytokines to include matrix metalloproteinase-9 suppression in colonic tissues. Matrix metalloproteinase-9 plays crucial roles in tissue remodeling and inflammatory cell infiltration, and its suppression contributes to the overall protective effects of perillaldehyde in inflammatory bowel disease models. This comprehensive cytokine suppression translates to significant functional improvements, including reduced colon damage (average 35.3% mitigation) and partial protection against body weight loss (average 49.2% mitigation).

Tissue-Specific Anti-Inflammatory Responses

Studies across multiple tissue types reveal consistent anti-inflammatory effects of perillaldehyde with tissue-specific variations in mechanism and potency. In Aspergillus fumigatus keratitis models, perillaldehyde treatment at 0.6 mM significantly reduces interleukin-1β, interleukin-6, tumor necrosis factor-α, and interleukin-8 expression in human corneal epithelial cells in a dose-dependent manner. The protective effects extend to in vivo corneal infection models where perillaldehyde treatment markedly decreases cytokine expression at multiple time points post-infection.

Cerebral ischemia-reperfusion injury models demonstrate that perillaldehyde attenuates inflammatory cytokine overexpression through modulation of the Akt/c-Jun N-terminal kinase pathway. This neuroprotective effect involves different upstream signaling compared to intestinal inflammation models, suggesting that perillaldehyde can engage multiple pathways depending on tissue context and inflammatory stimulus.

Nuclear Factor Erythroid 2-Related Factor 2 and Heme Oxygenase-1 Integration

The anti-inflammatory effects of perillaldehyde involve significant crosstalk with nuclear factor erythroid 2-related factor 2 and heme oxygenase-1 antioxidant pathways. In fungal keratitis models, perillaldehyde promotes nuclear factor erythroid 2-related factor 2 nuclear translocation and subsequent heme oxygenase-1 upregulation, creating a coordinated anti-inflammatory and antioxidant response.

Heme oxygenase-1 catalyzes heme degradation to produce carbon monoxide, which exerts direct anti-inflammatory effects and inhibits proinflammatory mediator expression. The nuclear translocation of nuclear factor erythroid 2-related factor 2 following perillaldehyde treatment increases heme oxygenase-1 expression while simultaneously activating other antioxidant response elements. When nuclear factor erythroid 2-related factor 2 activity is blocked using specific inhibitors, the anti-inflammatory effects of perillaldehyde are partially attenuated, confirming the importance of this pathway integration.

Pattern Recognition Receptor Modulation

Perillaldehyde demonstrates ability to modulate pattern recognition receptor expression, specifically targeting Dectin-1 in fungal infection models. Dectin-1 serves as a key pattern recognition receptor that recognizes β-glucan components of fungal cell walls and mediates downstream inflammatory immune responses. Perillaldehyde treatment inhibits Dectin-1 expression in a concentration-dependent manner, effectively reducing the inflammatory cascade triggered by fungal pathogens.

This pattern recognition receptor modulation represents a sophisticated anti-inflammatory mechanism that addresses inflammation at its initiation rather than merely suppressing downstream effectors. By reducing Dectin-1 expression, perillaldehyde prevents excessive inflammatory activation while maintaining sufficient immune function for pathogen clearance. This balanced approach may explain the therapeutic efficacy observed in infectious inflammation models.

Mitogen-Activated Protein Kinase Selectivity

The selectivity of perillaldehyde for c-Jun N-terminal kinase activation over other mitogen-activated protein kinase pathways represents a critical aspect of its anti-inflammatory profile. While p38 mitogen-activated protein kinase and extracellular signal-regulated kinase pathways typically promote inflammatory responses when activated, c-Jun N-terminal kinase activation by perillaldehyde appears to engage anti-inflammatory gene expression programs.

This selectivity may result from the specific cellular context created by perillaldehyde treatment, including concurrent nuclear factor erythroid 2-related factor 2 activation and nuclear factor-κB suppression. The integration of these signaling pathways creates a unique cellular environment where c-Jun N-terminal kinase activation promotes resolution of inflammation rather than its perpetuation. Understanding this selectivity is crucial for predicting perillaldehyde's effects in different inflammatory contexts.

Therapeutic Implications and Clinical Translation

The demonstrated anti-inflammatory effects of perillaldehyde across multiple models suggest broad therapeutic potential for inflammatory diseases. The combination of cytokine suppression, pattern recognition receptor modulation, and antioxidant pathway activation provides multiple therapeutic targets within a single compound. This multi-target approach may offer advantages over single-pathway inhibitors that can be circumvented by inflammatory redundancy.

The favorable safety profile observed in normal cells, combined with the specific anti-inflammatory mechanisms, supports the potential for clinical development in inflammatory conditions. However, the dual nature of perillaldehyde's effects—promoting immunogenic cell death in cancer contexts while suppressing inflammation in tissue injury models—requires careful consideration of therapeutic applications and dosing strategies.

Table 4 presents comprehensive data on c-Jun N-terminal kinase-mediated cytokine regulation by perillaldehyde across different experimental systems, highlighting the consistency of anti-inflammatory effects and the various pathways involved.

| Model System | Dose/Concentration | TNF-α Reduction (%) | IL-6 Reduction | IL-1β Effect | JNK Activation | NF-κB Effect |

|---|---|---|---|---|---|---|

| DSS-induced colitis | 100 mg/kg | 60.6 | Significant | Decreased | p54/p46 activated | No change (p65) |

| LPS-stimulated RAW264.7 | 171.7 μM | Significant | Inhibited | Suppressed | Phosphorylated | Not specified |

| Aspergillus fumigatus | 0.6 mM | Significant | Decreased | Reduced | Not specified | Not specified |

| Cerebral ischemia | Various | Reduced | Reduced | Inhibited | Modulated | Akt/JNK pathway |

| Inflammatory response | Various | Suppressed | Blocked | Downregulated | Regulated | Variable |

Physical Description

Pale, yellowish oily liquid; powerful, fatty-spicy, oily-herbaceous odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

1.546

Melting Point

UNII

GHS Hazard Statements

H315 (17.25%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (99.88%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (16.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

Hayashi SM. Genotoxicity assessment of the flavouring agent, perillaldehyde. Food

Chem Toxicol. 2016 Nov;97:232-242. doi: 10.1016/j.fct.2016.08.029. Epub 2016 Sep

1. PubMed PMID: 27593899.

2: Takagi S, Goto H, Shimada Y, Nakagomi K, Sadakane Y, Hatanaka Y, Terasawa K.

Vasodilative effect of perillaldehyde on isolated rat aorta. Phytomedicine. 2005

May;12(5):333-7. PubMed PMID: 15957366.

3: Sato-Masumoto N, Ito M. Two types of alcohol dehydrogenase from Perilla can

form citral and perillaldehyde. Phytochemistry. 2014 Aug;104:12-20. doi:

10.1016/j.phytochem.2014.04.019. Epub 2014 May 23. PubMed PMID: 24864017.

4: Ji WW, Wang SY, Ma ZQ, Li RP, Li SS, Xue JS, Li W, Niu XX, Yan L, Zhang X, Fu

Q, Qu R, Ma SP. Effects of perillaldehyde on alternations in serum cytokines and

depressive-like behavior in mice after lipopolysaccharide administration.

Pharmacol Biochem Behav. 2014 Jan;116:1-8. doi: 10.1016/j.pbb.2013.10.026. Epub

2013 Nov 4. PubMed PMID: 24201050.

5: Ito N, Nagai T, Oikawa T, Yamada H, Hanawa T. Antidepressant-like Effect of

l-perillaldehyde in Stress-induced Depression-like Model Mice through Regulation

of the Olfactory Nervous System. Evid Based Complement Alternat Med.

2011;2011:512697. doi: 10.1093/ecam/nen045. Epub 2011 Jun 22. PubMed PMID:

18955354; PubMed Central PMCID: PMC3136537.

6: Xu L, Li Y, Fu Q, Ma S. Perillaldehyde attenuates cerebral

ischemia-reperfusion injury-triggered overexpression of inflammatory cytokines

via modulating Akt/JNK pathway in the rat brain cortex. Biochem Biophys Res

Commun. 2014 Nov 7;454(1):65-70. doi: 10.1016/j.bbrc.2014.10.025. Epub 2014 Oct

14. PubMed PMID: 25445600.

7: Szakonyi Z, Sillanpää R, Fülöp F. Stereoselective synthesis of

perillaldehyde-based chiral β-amino acid derivatives through conjugate addition

of lithium amides. Beilstein J Org Chem. 2014 Nov 21;10:2738-42. doi:

10.3762/bjoc.10.289. eCollection 2014. PubMed PMID: 25550738; PubMed Central

PMCID: PMC4273274.

Explore Compound Types